molecular formula C20H23N3O3 B2511258 6-Cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2309572-78-7

6-Cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one

货号: B2511258
CAS 编号: 2309572-78-7
分子量: 353.422
InChI 键: BETOASNAYZXYBX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as CPI-455 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

作用机制

The mechanism of action of CPI-455 involves the inhibition of the PDE1 enzyme, which hydrolyzes cyclic nucleotides such as cAMP and cGMP. Inhibition of PDE1 by CPI-455 leads to an increase in intracellular cAMP levels, which activates the cAMP/PKA signaling pathway. Activation of this pathway has been shown to enhance LTP and improve cognitive function in animal models of Alzheimer's disease. In cancer cells, activation of the cAMP/PKA pathway leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CPI-455 has been shown to have several biochemical and physiological effects, including the inhibition of PDE1, activation of the cAMP/PKA signaling pathway, enhancement of LTP, and induction of cell cycle arrest and apoptosis in cancer cells. In addition, CPI-455 has been shown to improve cognitive function in animal models of Alzheimer's disease.

实验室实验的优点和局限性

The advantages of using CPI-455 in lab experiments include its potency and selectivity as a PDE1 inhibitor, its ability to enhance LTP and improve cognitive function, and its potential applications in cancer research and drug discovery. The limitations of using CPI-455 in lab experiments include its low yield and purity, its potential toxicity, and the need for further optimization of its chemical structure for improved potency and selectivity.

未来方向

There are several future directions for research on CPI-455, including the development of new PDE1 inhibitors with improved potency and selectivity, the investigation of the role of PDE1 in other diseases such as Parkinson's disease and schizophrenia, and the exploration of the potential applications of CPI-455 in other fields such as cardiovascular disease and inflammation. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of CPI-455 on cognitive function and cancer cell growth.

合成方法

The synthesis of CPI-455 involves the reaction of 4-(2-methoxybenzoyl)-1-piperidinylamine with 3-chloro-6-cyclopropylpyridazine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The yield of CPI-455 is typically around 50%, and the purity can be increased through recrystallization.

科学研究应用

CPI-455 has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, CPI-455 has been shown to be a potent and selective inhibitor of the phosphodiesterase 1 (PDE1) enzyme, which plays a key role in regulating intracellular signaling pathways. Inhibition of PDE1 by CPI-455 has been shown to enhance long-term potentiation (LTP) and improve cognitive function in animal models of Alzheimer's disease.
In cancer research, CPI-455 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of CPI-455 in cancer cells is thought to involve the inhibition of PDE1 and subsequent activation of the cAMP/PKA signaling pathway, which leads to cell cycle arrest and apoptosis.
In drug discovery, CPI-455 has been used as a lead compound for the development of new PDE1 inhibitors with improved potency and selectivity. The structure-activity relationship (SAR) studies of CPI-455 have led to the identification of new chemical scaffolds that can be used for the development of novel PDE1 inhibitors.

属性

IUPAC Name

6-cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-26-18-5-3-2-4-16(18)20(25)22-12-10-15(11-13-22)23-19(24)9-8-17(21-23)14-6-7-14/h2-5,8-9,14-15H,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETOASNAYZXYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。